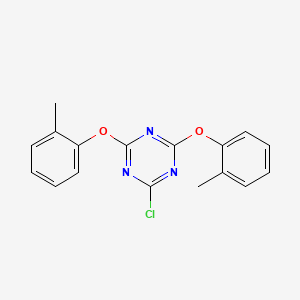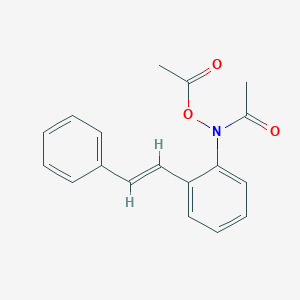
N-Acetoxy-2-acetylaminostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetoxy-2-acetylaminostilbene is a synthetic compound known for its role in scientific research, particularly in the study of carcinogenesis. It is a derivative of stilbene, a compound characterized by a double bond between two benzene rings. This compound is of interest due to its ability to form DNA adducts, which are crucial in understanding the mechanisms of chemical-induced carcinogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The acetoxy group is then introduced using acetic acid and a suitable oxidizing agent .
Industrial Production Methods
While specific industrial production methods for N-Acetoxy-2-acetylaminostilbene are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetoxy-2-acetylaminostilbene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its parent amine compound.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include cyclic N2,N3-guanine adducts when the compound reacts with guanosine, deoxyguanosine, RNA, and DNA . These adducts are significant in the study of DNA damage and repair mechanisms .
Wissenschaftliche Forschungsanwendungen
N-Acetoxy-2-acetylaminostilbene is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
N-Acetoxy-2-acetylaminostilbene exerts its effects primarily through the formation of DNA adducts. The compound reacts with guanine bases in DNA, forming cyclic N2,N3-guanine adducts . These adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis . The molecular targets include DNA polymerases and other proteins involved in DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylstilbestrol: A synthetic estrogen that also forms DNA adducts and has been linked to carcinogenesis.
Trans-4-dimethylaminostilbene: Another stilbene derivative known for its carcinogenic properties.
2-Acetylaminofluorene: A compound that forms similar DNA adducts and is used in carcinogenesis studies.
Uniqueness
N-Acetoxy-2-acetylaminostilbene is unique due to its specific reactivity with guanine bases in DNA, leading to the formation of cyclic N2,N3-guanine adducts . This specificity makes it a valuable tool for studying the detailed mechanisms of DNA damage and repair, as well as the initiation of carcinogenesis .
Eigenschaften
CAS-Nummer |
64253-16-3 |
|---|---|
Molekularformel |
C18H17NO3 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
[N-acetyl-2-[(E)-2-phenylethenyl]anilino] acetate |
InChI |
InChI=1S/C18H17NO3/c1-14(20)19(22-15(2)21)18-11-7-6-10-17(18)13-12-16-8-4-3-5-9-16/h3-13H,1-2H3/b13-12+ |
InChI-Schlüssel |
PEWJEVDTCNGTIM-OUKQBFOZSA-N |
Isomerische SMILES |
CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=CC=C2)OC(=O)C |
Kanonische SMILES |
CC(=O)N(C1=CC=CC=C1C=CC2=CC=CC=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)

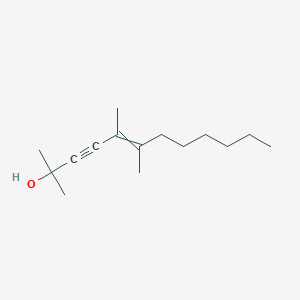
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
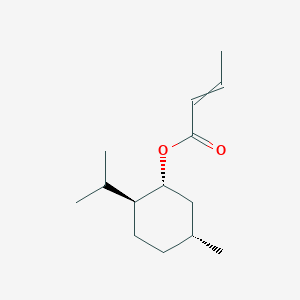
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
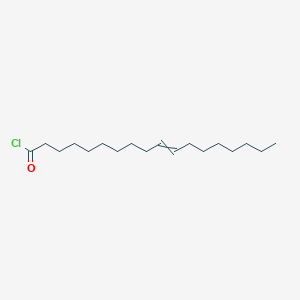

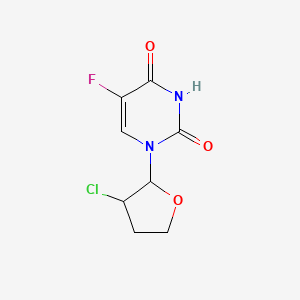
![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)
